4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
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Overview
Description
4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a diethylamino group, and an oxopropyl group attached to a pyridazinone ring
Preparation Methods
The synthesis of 4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylamino Group: This step involves the nucleophilic substitution reaction where diethylamine reacts with a suitable precursor, often under reflux conditions.
Addition of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved, which can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone: Similar structure but with a methylamino group instead of a diethylamino group.
4-chloro-5-(ethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone: Similar structure but with an ethylamino group instead of a diethylamino group.
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone: Similar structure but with a dimethylamino group instead of a diethylamino group.
Properties
IUPAC Name |
4-chloro-5-(diethylamino)-2-(2-oxopropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-4-14(5-2)9-6-13-15(7-8(3)16)11(17)10(9)12/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKZDRNVNJWEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)CC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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